molecular formula C18H14N4S2 B11102500 5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B11102500
M. Wt: 350.5 g/mol
InChI Key: KNGWPGMJDREOBV-UDWIEESQSA-N
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Description

5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is a complex organic compound with the molecular formula C18H14N4S2. This compound is characterized by its unique structure, which includes a thiazole ring, a benzylidenehydrazinyl group, and a benzylsulfanyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a nitrile and a thiol.

    Introduction of the Benzylidenehydrazinyl Group: This step involves the condensation of a hydrazine derivative with a benzaldehyde to form the benzylidenehydrazinyl group.

    Attachment of the Benzylsulfanyl Group: The final step involves the substitution reaction where a benzylsulfanyl group is introduced to the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The benzylidenehydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, altering their function. The benzylidenehydrazinyl group is particularly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzylsulfanyl)-5-[(2E)-2-(3-methoxybenzylidene)hydrazino]-1,2-thiazole-4-carbonitrile
  • 3-(benzylsulfanyl)-5-[(2E)-2-(2-hydroxy-5-nitrobenzylidene)hydrazino]-1,2-thiazole-4-carbonitrile

Uniqueness

5-[(2E)-2-benzylidenehydrazinyl]-3-(benzylsulfanyl)-1,2-thiazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H14N4S2

Molecular Weight

350.5 g/mol

IUPAC Name

5-[(2E)-2-benzylidenehydrazinyl]-3-benzylsulfanyl-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C18H14N4S2/c19-11-16-17(21-20-12-14-7-3-1-4-8-14)24-22-18(16)23-13-15-9-5-2-6-10-15/h1-10,12,21H,13H2/b20-12+

InChI Key

KNGWPGMJDREOBV-UDWIEESQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NSC(=C2C#N)N/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CSC2=NSC(=C2C#N)NN=CC3=CC=CC=C3

Origin of Product

United States

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